10'-ethoxy-1-methyl-4'-phenyl-8'-oxa-5',6'-diazaspiro[piperidine-4,7'-tricyclo[7.4.0.0^{2,6}]tridecane]-1'(9'),4',10',12'-tetraene
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Overview
Description
“10’-ethoxy-1-methyl-4’-phenyl-8’-oxa-5’,6’-diazaspiro[piperidine-4,7’-tricyclo[7400^{2,6}]tridecane]-1’(9’),4’,10’,12’-tetraene” is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “10’-ethoxy-1-methyl-4’-phenyl-8’-oxa-5’,6’-diazaspiro[piperidine-4,7’-tricyclo[7.4.0.0^{2,6}]tridecane]-1’(9’),4’,10’,12’-tetraene” would likely involve multiple steps, including:
- Formation of the spirocyclic core.
- Introduction of the ethoxy and methyl groups.
- Incorporation of the phenyl and oxa-diaza functionalities.
Each step would require specific reagents and conditions, such as:
Spirocyclization: Utilizing a cyclization reaction to form the spirocyclic core.
Functional Group Introduction: Employing reagents like ethyl iodide for ethoxy group introduction and methyl iodide for methylation.
Aromatic Substitution: Using phenylboronic acid in a Suzuki coupling reaction to introduce the phenyl group.
Industrial Production Methods
Industrial production of such a compound would necessitate optimization of the synthetic route for scalability, including:
Catalyst Selection: Choosing efficient catalysts to enhance reaction rates and yields.
Process Optimization: Streamlining reaction conditions to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
“10’-ethoxy-1-methyl-4’-phenyl-8’-oxa-5’,6’-diazaspiro[piperidine-4,7’-tricyclo[7.4.0.0^{2,6}]tridecane]-1’(9’),4’,10’,12’-tetraene” may undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or chromium trioxide.
Reducing Agents: Lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Halogenating agents like bromine or chlorine.
Major Products
The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions.
Scientific Research Applications
Chemistry
Catalysis: Potential use as a catalyst in organic reactions due to its unique structure.
Synthesis: Intermediate in the synthesis of other complex organic molecules.
Biology
Pharmacology: Investigation of its potential as a drug candidate due to its structural complexity and potential biological activity.
Medicine
Therapeutics: Exploration of its use in developing new therapeutic agents.
Industry
Materials Science: Application in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which “10’-ethoxy-1-methyl-4’-phenyl-8’-oxa-5’,6’-diazaspiro[piperidine-4,7’-tricyclo[7.4.0.0^{2,6}]tridecane]-1’(9’),4’,10’,12’-tetraene” exerts its effects would involve interactions with specific molecular targets, such as enzymes or receptors. The pathways involved would depend on the compound’s specific functional groups and their interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
Spirocyclic Compounds: Other spirocyclic compounds with similar core structures.
Phenyl-Substituted Compounds: Compounds with phenyl groups attached to various functional groups.
Oxa-Diaza Compounds: Compounds containing both oxygen and nitrogen atoms in their structures.
Uniqueness
“10’-ethoxy-1-methyl-4’-phenyl-8’-oxa-5’,6’-diazaspiro[piperidine-4,7’-tricyclo[7.4.0.0^{2,6}]tridecane]-1’(9’),4’,10’,12’-tetraene” stands out due to its unique combination of functional groups and spirocyclic structure, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
7-ethoxy-1'-methyl-2-phenylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine] |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O2/c1-3-27-21-11-7-10-18-20-16-19(17-8-5-4-6-9-17)24-26(20)23(28-22(18)21)12-14-25(2)15-13-23/h4-11,20H,3,12-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSPRUWHFUJMEQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC3(CCN(CC3)C)N4C2CC(=N4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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